molecular formula C14H17F3N2O B5140017 1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide

1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide

Cat. No.: B5140017
M. Wt: 286.29 g/mol
InChI Key: FGXYNGALMPKYOL-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C14H16F3N2O It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperidine ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-(trifluoromethyl)benzyl bromide by reacting 4-(trifluoromethyl)benzyl alcohol with hydrobromic acid.

    Nucleophilic Substitution: The benzyl bromide intermediate is then reacted with piperidine to form 1-[4-(trifluoromethyl)benzyl]piperidine.

    Carboxamide Formation: Finally, the piperidine derivative is reacted with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

    1-[4-(Trifluoromethyl)benzyl]piperazine: Similar structure but with a piperazine ring instead of piperidine.

    4-(Trifluoromethyl)benzyl bromide: Intermediate used in the synthesis of the target compound.

    3-(Trifluoromethyl)piperidine: Another fluorinated piperidine derivative with different substitution patterns.

Uniqueness: 1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide is unique due to the presence of both the trifluoromethyl group and the carboxamide functionality, which confer distinct chemical and biological properties. Its combination of lipophilicity and potential for hydrogen bonding interactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)12-3-1-10(2-4-12)9-19-7-5-11(6-8-19)13(18)20/h1-4,11H,5-9H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXYNGALMPKYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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